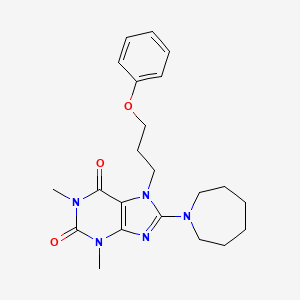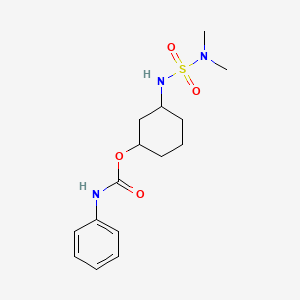
3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate” is a complex organic molecule. It contains a cyclohexyl group, a phenyl group, a carbamate group, and a dimethylsulfamoyl group .
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, it’s likely that it involves the reaction of a cyclohexylamine with a phenyl isocyanate to form the carbamate, followed by the reaction of the amine group with dimethylsulfamoyl chloride .Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the cyclohexyl ring. The carbamate group is likely to contribute to the polarity of the molecule, while the phenyl group may participate in pi-pi interactions .Chemical Reactions Analysis
Amines, such as the one present in this molecule, can undergo a variety of reactions. They can act as nucleophiles in substitution reactions or as bases in acid-base reactions . The carbamate group could potentially hydrolyze under acidic or basic conditions to yield an amine and a phenyl isocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of both polar (carbamate) and nonpolar (cyclohexyl, phenyl) groups could give it unique solubility properties. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .Applications De Recherche Scientifique
Pharmacological and Biological Activities of Related Compounds
Nerolidol: Pharmacological Applications
Nerolidol, a naturally occurring sesquiterpene alcohol, has been extensively studied for its wide range of pharmacological and biological activities. Although not the exact compound , it shares the theme of being investigated for medicinal applications. Nerolidol exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for agricultural and medical applications (Chan et al., 2016).
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles form the backbone of many pharmaceuticals. An analysis of FDA-approved drugs revealed that a significant percentage contain nitrogen heterocycles, indicating their critical role in drug development. This review underscores the diversity and importance of nitrogen-containing compounds in medicinal chemistry, offering insights into common structural motifs and their pharmacological significance (Vitaku et al., 2014).
Cyclodextrins in Supramolecular Chemistry
Cyclodextrins are cyclic oligosaccharides that have found extensive use in forming inclusion complexes with various molecules, enhancing the solubility and stability of guest molecules. Their application spans from pharmaceutical formulations to environmental protection, showcasing the versatility of cyclodextrin chemistry in scientific research (Martin et al., 2004).
Cinnamic Acid Derivatives: Anticancer Research
Cinnamic acid and its derivatives have been the focus of anticancer research due to their potential to act as traditional and synthetic antitumor agents. Research into these compounds has highlighted their rich medicinal tradition and underutilized potential in anticancer therapy, providing a foundation for future studies in this area (De et al., 2011).
Chlorogenic Acid: Pharmacological Review
Chlorogenic acid, a major polyphenol found in coffee, exhibits a broad spectrum of therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective activities. Its role in modulating lipid and glucose metabolism suggests its potential in treating metabolic disorders, highlighting the pharmacological importance of naturally occurring phenolic compounds (Naveed et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
[3-(dimethylsulfamoylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-18(2)23(20,21)17-13-9-6-10-14(11-13)22-15(19)16-12-7-4-3-5-8-12/h3-5,7-8,13-14,17H,6,9-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUORTDQNNOZHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

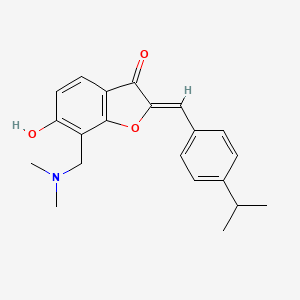
![4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B2848921.png)


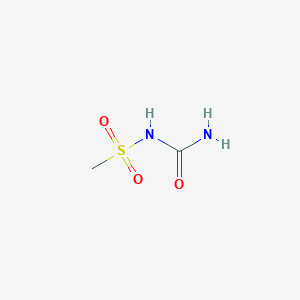
![6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848930.png)
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2848932.png)
![8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2848933.png)
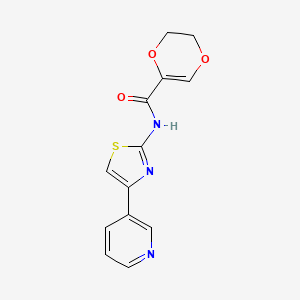
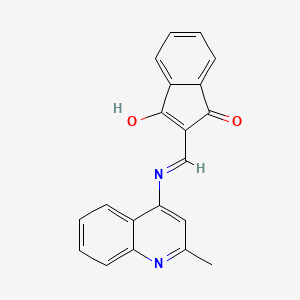
![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2848937.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B2848940.png)
